molecular formula C18H15N3O6S2 B2928165 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide CAS No. 670262-57-4

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide

Cat. No. B2928165
CAS RN: 670262-57-4
M. Wt: 433.45
InChI Key: LNJXTUWEFAGQOI-XNTDXEJSSA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C18H15N3O6S2 and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Solid State Structure Analysis

The compound has been the subject of research focusing on its molecular and solid-state structure. In a study by Rahmani et al. (2017), the related compound was characterized using techniques like FT-IR, NMR spectroscopy, and X-ray powder diffraction. Theoretical analysis using density functional theory (DFT) was also conducted, providing insights into the compound's molecular structure and intermolecular interactions (Rahmani et al., 2017).

Anticancer and Antiangiogenic Effects

A series of thioxothiazolidin-4-one derivatives, closely related to the compound , were synthesized and tested for their anticancer and antiangiogenic effects. Chandrappa et al. (2010) found that these compounds significantly reduced tumor volume and cell number in a mouse model, demonstrating potential as anticancer agents (Chandrappa et al., 2010).

MMP Inhibition in Tissue Damage

The derivatives of 4-thiazolidinone, which include the compound of interest, have been explored for their ability to inhibit matrix metalloproteinases (MMPs), important in inflammatory and oxidative processes. Incerti et al. (2018) reported on compounds that showed potential wound healing effects, with one derivative exhibiting significant inhibition of MMP-9 (Incerti et al., 2018).

Apoptosis Induction in Leukemia Cells

The compound's framework has been studied for its anticancer properties, particularly in inducing apoptosis in leukemia cells. Chandrappa et al. (2009) synthesized related derivatives and found that they exhibit antiproliferative activity in human leukemia cell lines, indicating their potential as anticancer drugs (Chandrappa et al., 2009).

Antimicrobial Activity

Patel and Shaikh (2010) investigated 4-thiazolidinones with a similar structure for their antimicrobial properties. They found that some compounds showed promising activity against various bacteria and fungal species, suggesting their potential as antimicrobial agents (Patel & Shaikh, 2010).

Pharmacological Activity Enhancement

Aleksandrov and El’chaninov (2016) studied furan(thiophen)-2-ylsubstituted vinylthiazoles and benzimidazoles for their potential pharmacological activities. They found that introducing a nitro group or bromine atom enhances their pharmacological activity (Aleksandrov & El’chaninov, 2016).

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c22-14-6-5-11(21(25)26)9-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXTUWEFAGQOI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide

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